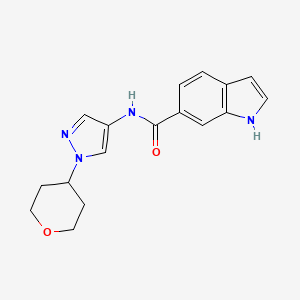![molecular formula C8H16ClNO B2372201 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 870889-89-7](/img/structure/B2372201.png)
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride” is a chemical compound with the CAS Number: 918441-58-4 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride” can be represented by the InChI code: 1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H .Aplicaciones Científicas De Investigación
- Tropine serves as a crucial raw material and intermediate in organic synthesis. Its unique bicyclic structure makes it valuable for constructing more complex molecules. Researchers often use it as a building block to create diverse chemical compounds .
- The 8-azabicyclo[3.2.1]octane scaffold, of which tropine is a part, is central to the family of tropane alkaloids . These alkaloids exhibit a wide range of biological activities, including anticholinergic, analgesic, and antiarrhythmic effects. Scientists study tropine and related derivatives to understand their pharmacological properties and potential therapeutic applications .
- Researchers explore tropine derivatives for drug design. By modifying its structure, they aim to create novel pharmaceutical agents. For instance, tropine-based compounds could serve as templates for developing drugs targeting specific receptors or enzymes .
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride , a related compound, is employed in agrochemical research. Its unique bicyclic framework may contribute to the development of pesticides, herbicides, or plant growth regulators .
- Tropine derivatives are valuable in enantioselective synthesis. Researchers use them to achieve stereochemical control during reactions. Asymmetric transformations involving tropine can lead to chiral products with specific biological activities .
- In addition to direct stereoselective methods, scientists explore desymmetrization processes starting from achiral tropinone derivatives. These strategies allow the creation of chiral centers within the 8-azabicyclo[3.2.1]octane core, enabling access to diverse molecular architectures .
Organic Synthesis
Pharmaceutical Research
Drug Design and Development
Agrochemicals
Chiral Synthesis
Desymmetrization Strategies
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 3-Methyl-8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may potentially influence similar biochemical pathways.
Propiedades
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBQEHOXUCVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)
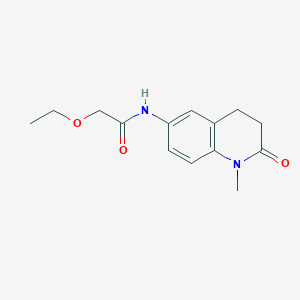
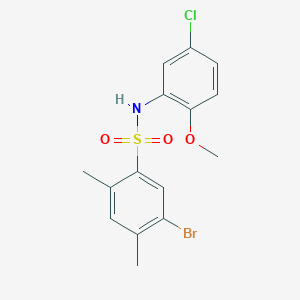

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
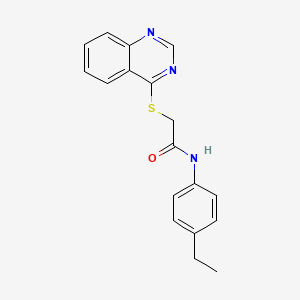
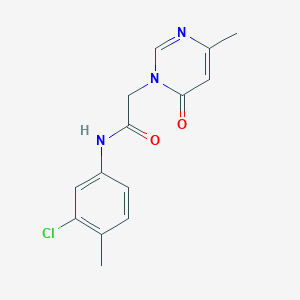
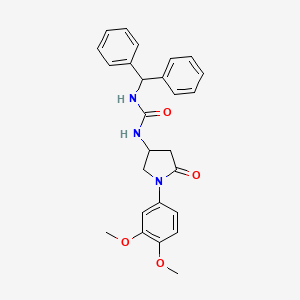
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)
